Cas no 2228180-26-3 (methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate)

methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
- EN300-1793370
- 2228180-26-3
-
- インチ: 1S/C10H10FNO5/c1-17-10(14)5-9(13)7-4-6(11)2-3-8(7)12(15)16/h2-4,9,13H,5H2,1H3
- InChIKey: WALYVZZZHQLLSJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C(CC(=O)OC)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 243.05430058g/mol
- 同位素质量: 243.05430058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- XLogP3: 0.8
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793370-10.0g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1793370-5g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1793370-1g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1793370-1.0g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1793370-5.0g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1793370-0.05g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1793370-0.1g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1793370-0.5g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1793370-10g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1793370-2.5g |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate |
2228180-26-3 | 2.5g |
$2014.0 | 2023-09-19 |
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoateに関する追加情報
Research Brief on Methyl 3-(5-Fluoro-2-Nitrophenyl)-3-Hydroxypropanoate (CAS: 2228180-26-3)
Methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate (CAS: 2228180-26-3) is a synthetic intermediate of growing interest in the pharmaceutical and chemical biology fields. Recent studies have highlighted its potential as a key building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory compounds. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological relevance, and emerging research trends.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate as a precursor in the synthesis of selective JAK2 inhibitors. The compound's nitro and hydroxy functional groups were strategically leveraged to achieve high regioselectivity in subsequent cyclization reactions, yielding potent inhibitors with IC50 values in the low nanomolar range. This work underscores the molecule's versatility in medicinal chemistry applications.
Structural analysis of methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate reveals interesting conformational properties that may contribute to its biological activity. Nuclear magnetic resonance (NMR) studies indicate that the compound exists predominantly in a folded conformation in solution, with intramolecular hydrogen bonding between the hydroxy group and nitro oxygen. This structural feature has been exploited in recent drug design efforts to create constrained analogs with improved pharmacokinetic profiles.
In the field of chemical biology, researchers have utilized 2228180-26-3 as a photoaffinity labeling probe to study protein-ligand interactions. The nitro group serves as an effective photoreactive moiety, while the ester functionality allows for subsequent bioconjugation. A 2024 ACS Chemical Biology publication detailed its successful application in mapping the binding sites of several metabolic enzymes, providing valuable structural insights for inhibitor development.
The compound's safety profile and metabolic fate have also been investigated in recent preclinical studies. In vitro metabolism studies using human liver microsomes indicate that methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate undergoes rapid ester hydrolysis followed by reduction of the nitro group. These findings have important implications for its use in drug discovery, particularly in lead optimization stages where metabolic stability is a critical consideration.
Emerging synthetic methodologies have expanded the accessibility of 2228180-26-3. A 2023 Organic Process Research & Development report described a continuous flow synthesis approach that improves yield (85%) and purity (>99%) while reducing hazardous waste generation compared to traditional batch methods. This advancement addresses growing concerns about sustainable chemical production in the pharmaceutical industry.
Future research directions for methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate appear promising. Several research groups are exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules, leveraging its structural features to facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, its potential as a fragment in fragment-based drug discovery continues to be investigated, particularly for challenging targets in oncology and inflammatory diseases.
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